(4-Ethoxy-3,5-dimethylphenyl)methanol
Overview
Description
(4-Ethoxy-3,5-dimethylphenyl)methanol: is an organic compound with the molecular formula C₁₁H₁₆O₂. It is characterized by a benzene ring substituted with an ethoxy group, two methyl groups, and a methanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-ethoxy-3,5-dimethylphenol as the starting material.
Reaction Conditions: The compound can be synthesized through a methylation reaction, where the phenol group is methylated using a methylating agent such as methyl iodide or dimethyl sulfate under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through controlled chemical reactions in reactors, ensuring high purity and yield.
Chemical Reactions Analysis
(4-Ethoxy-3,5-dimethylphenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, (4-ethoxy-3,5-dimethylphenyl)carboxylic acid, using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol, (4-ethoxy-3,5-dimethylphenyl)ethanol, using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the ethoxy group, replacing it with other functional groups.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and various organic solvents are commonly used in these reactions.
Major Products Formed: The major products include carboxylic acids, alcohols, and other substituted phenyl compounds.
Scientific Research Applications
(4-Ethoxy-3,5-dimethylphenyl)methanol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which (4-Ethoxy-3,5-dimethylphenyl)methanol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and other cellular processes.
Comparison with Similar Compounds
(4-Ethoxy-3,5-dimethylphenyl)methanol: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other phenylmethanol derivatives, such as (4-methoxy-3,5-dimethylphenyl)methanol and (3,5-dimethylphenyl)methanol.
Uniqueness: The presence of the ethoxy group in this compound provides it with distinct chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
(4-ethoxy-3,5-dimethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-13-11-8(2)5-10(7-12)6-9(11)3/h5-6,12H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOGLSVZYTVPBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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